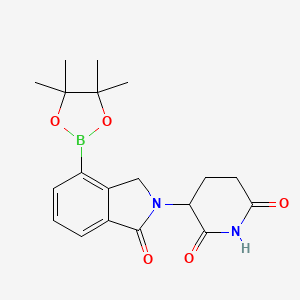

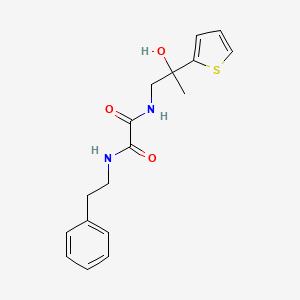

![molecular formula C13H11N3O4S B2955463 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034603-41-1](/img/structure/B2955463.png)

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a complex organic compound that finds relevance in various scientific fields. Its molecular structure features a combination of thieno[3,2-d]pyrimidine and furan carboxamide groups, making it of particular interest for its biological and chemical properties.

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. It has been identified as a fungicide, suggesting that it likely interacts with proteins or enzymes essential for fungal growth .

Mode of Action

As a fungicide, it may inhibit the activity of key enzymes in fungi, disrupting their growth and proliferation .

Biochemical Pathways

Given its fungicidal activity, it likely interferes with pathways critical to fungal cell wall synthesis or energy production .

Result of Action

The compound exhibits activity as a fungicide, indicating that it effectively controls fungal pathogens in plants . The molecular and cellular effects of its action likely involve disruption of fungal cell structures or metabolic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the carboxamide moiety. Reaction conditions usually require controlled temperatures, specific solvents like DMF (dimethylformamide), and catalysts such as palladium complexes.

Industrial Production Methods

On an industrial scale, the synthesis may involve high-throughput techniques, including automated reactors and in-line monitoring systems to ensure the purity and yield of the compound. The use of green chemistry principles, such as solvent recycling and energy-efficient reactors, is also emphasized to minimize the environmental footprint.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide undergoes various reactions, including:

Oxidation: : Typically using agents like mCPBA (meta-chloroperoxybenzoic acid) to introduce oxygen functionalities.

Reduction: : Utilizing reagents such as lithium aluminium hydride to reduce carbonyl groups.

Substitution: : Commonly involves nucleophilic substitution reactions, especially on the pyrimidine ring.

Common Reagents and Conditions

Reagents such as hydrazine, sodium borohydride, and halogenated compounds are frequently used. Reaction conditions often include refluxing in polar solvents or maintaining low temperatures to prevent decomposition.

Major Products Formed

The reactions can yield a variety of products, including hydroxylated derivatives, deoxy compounds, and substituted thieno[3,2-d]pyrimidines, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide has wide-ranging applications in scientific research:

Chemistry

Organic Synthesis: : It is used as an intermediate in the synthesis of more complex molecules.

Catalysis: : Its unique structure can act as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: : Investigated for its potential to inhibit enzymes involved in various biological pathways.

Bioavailability Studies: : Used in studies to understand the absorption and distribution of drugs within the body.

Medicine

Drug Development: : Explored for its therapeutic potential in targeting specific diseases, including cancer and neurological disorders.

Industry

Material Science: : Applied in the development of new materials with specific properties, such as electronic conductivity or photochemical activity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Different positioning of the carboxamide group.

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-sulfonamide: : Replacement of the carboxamide with a sulfonamide group.

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide: : Substitution of the furan group with a benzene ring.

Uniqueness

What makes N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide unique is its specific combination of the thieno[3,2-d]pyrimidine and furan carboxamide functionalities, offering distinct chemical reactivity and biological activity that are not present in closely related compounds. This uniqueness allows it to have a broader range of applications and potentially more potent biological effects.

By tackling each aspect of this fascinating compound, we can appreciate the myriad ways it contributes to scientific research and industrial applications. This blend of detailed chemical analysis and practical applications showcases why this compound is such a significant entity in the realm of chemistry and beyond.

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c17-11(8-1-5-20-7-8)14-3-4-16-12(18)10-9(2-6-21-10)15-13(16)19/h1-2,5-7H,3-4H2,(H,14,17)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMFPBJLNDFSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2955381.png)

![3-[1-(3-phenoxypropanesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2955386.png)

![2-(4-Ethoxyphenyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2955389.png)

![N'-(3-chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2955391.png)

![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2955393.png)

![1-(3,4-Dichlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2955398.png)

![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)

![ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2955403.png)